molecular formula C18H18N2O2S2 B6582156 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,3-benzothiazole-2-carboxamide CAS No. 1207052-51-4

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B6582156
CAS No.: 1207052-51-4
M. Wt: 358.5 g/mol
InChI Key: ZOCANJDUNMFYCB-UHFFFAOYSA-N
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Description

The compound “N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,3-benzothiazole-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains an oxane ring, which is a six-membered ring with five carbon atoms and one oxygen atom . The molecule also includes a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The thiophene, oxane, and benzothiazole rings would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the amide group (-CONH2) could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to predict the mechanism of action of this compound .

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c21-16(17-20-13-4-1-2-5-14(13)24-17)19-12-18(7-9-22-10-8-18)15-6-3-11-23-15/h1-6,11H,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCANJDUNMFYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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